molecular formula C28H48N8O7 B12625948 L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine CAS No. 920530-93-4

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine

Cat. No.: B12625948
CAS No.: 920530-93-4
M. Wt: 608.7 g/mol
InChI Key: WHQWKDKORGIOST-YFNVTMOMSA-N
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Description

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine is a peptide compound composed of five amino acids: leucine, asparagine, histidine, and two additional leucine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, L-leucine, is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-asparagine, is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-histidine, L-leucine, and the final L-leucine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino groups can be substituted with other functional groups through reactions with reagents such as acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Histidine derivatives.

    Reduction: Thiol-containing peptides.

    Substitution: Acylated peptides.

Scientific Research Applications

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine has various scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to changes in the target’s activity or function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-histidyl-L-leucyl-L-leucine: Similar structure but lacks the asparagine residue.

    L-Asparaginyl-L-histidyl-L-leucyl-L-leucine: Similar structure but lacks one leucine residue.

    L-Histidyl-L-leucyl-L-leucine: Similar structure but lacks both asparagine and one leucine residue.

Uniqueness

L-Leucyl-L-asparaginyl-L-histidyl-L-leucyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both asparagine and histidine residues allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

920530-93-4

Molecular Formula

C28H48N8O7

Molecular Weight

608.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C28H48N8O7/c1-14(2)7-18(29)24(38)33-21(11-23(30)37)27(41)35-20(10-17-12-31-13-32-17)26(40)34-19(8-15(3)4)25(39)36-22(28(42)43)9-16(5)6/h12-16,18-22H,7-11,29H2,1-6H3,(H2,30,37)(H,31,32)(H,33,38)(H,34,40)(H,35,41)(H,36,39)(H,42,43)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

WHQWKDKORGIOST-YFNVTMOMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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